molecular formula C7H13ClN2O B6610994 methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride CAS No. 2866355-88-4

methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride

Cat. No. B6610994
CAS RN: 2866355-88-4
M. Wt: 176.64 g/mol
InChI Key: VTAMOUDWDUAXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride (MEOH) is a synthetic compound that has been widely used in the field of scientific research. It is a derivative of amine hydrochloride, which is a compound that contains an amine group and a hydrochloride group. The compound has been used in the synthesis of various compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride has been widely used in scientific research, particularly in the synthesis of various compounds. It has also been used in the study of biochemical and physiological effects. methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride has been used in the synthesis of various drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It has also been used in the study of enzyme kinetics.

Mechanism of Action

Methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins and other eicosanoids, which are important regulators of various physiological processes. By inhibiting the activity of COX, methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride is thought to reduce the production of these eicosanoids, thus leading to various physiological effects.
Biochemical and Physiological Effects
methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to reduce the production of certain eicosanoids. It has also been found to have an effect on the metabolism of certain drugs, such as anti-inflammatory drugs and antibiotics. In addition, methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride has been found to have a protective effect against certain types of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable. In addition, it is relatively non-toxic and has a low risk of causing adverse reactions. However, there are also some limitations to its use in laboratory experiments. It can react with certain compounds, and it can also be degraded by certain enzymes.

Future Directions

The potential future directions for the use of methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride in scientific research are numerous. It could be used to further study its biochemical and physiological effects, as well as its potential for use in the synthesis of various drugs. It could also be used to study its potential therapeutic applications, such as its potential for use in the treatment of various diseases. In addition, it could be used to study its potential for use in the development of novel compounds and drugs. Finally, it could be used to further study its potential for use in the study of enzyme kinetics and other biochemical processes.

Synthesis Methods

Methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride can be synthesized in a variety of ways. One of the most common methods is the reaction of 1,2-oxazol-3-ylmethyl chloride with ethylamine in an aqueous medium. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride and its hydrochloride salt.

properties

IUPAC Name

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5-4-7(9-10-5)6(2)8-3;/h4,6,8H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAMOUDWDUAXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride

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